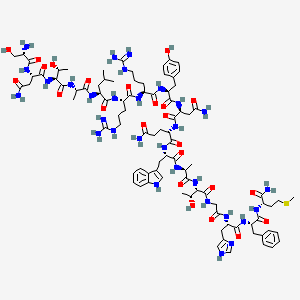
Ranatensin R
Beschreibung
Ranatensin R, also known as this compound, is a useful research compound. Its molecular formula is C90H134N30O24S and its molecular weight is 2052.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ranatensin R is a bioactive peptide belonging to the bombesin-like peptide family, originally derived from amphibian skin. Its biological activities have garnered significant attention due to its potential therapeutic applications, particularly in oncology and smooth muscle modulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential clinical implications.
Overview of this compound
This compound is characterized by its interaction with various receptors, particularly those in the dopaminergic system and bombesin receptor subtypes. It has been shown to exert effects on pancreatic cancer cells and influence smooth muscle contraction in various tissues.
This compound primarily interacts with:
- Dopamine Receptors : It exhibits a higher affinity for dopamine D2 receptors (DRD2) compared to D1 receptors (DRD1), making it a significant player in dopaminergic signaling. The IC50 values for this compound indicate a potent effect on DRD2 with values around 12.69 nM, while DRD1 shows minimal interaction (>10,000 nM) .
- Bombesin Receptors : Specifically, it targets gastrin-releasing peptide (GRP) and neuromedin B (NMB) receptors, which are often overexpressed in certain cancers such as prostate cancer .
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound, particularly against pancreatic cancer cells. The findings suggest:
- Inhibition of Cancer Cell Growth : this compound has demonstrated potential as an anticancer agent, particularly in cells expressing DRD2. Its activity appears to be independent of DRD2 expression levels in some cases, indicating that it may act through alternative pathways or receptors .
- Mechanism of Action : The peptide's anticancer effects may involve modulation of intracellular signaling pathways linked to cell proliferation and apoptosis .
Smooth Muscle Activity
This compound has been shown to have significant effects on smooth muscle contraction:
- Uterine and Bladder Contraction : Studies have reported that this compound can enhance the contraction of rat bladder and uterus smooth muscles with EC50 values ranging from 5.5 nM to 19.2 nM . This suggests its potential utility in treating conditions related to smooth muscle dysfunction.
Hemolytic Activity
Despite its beneficial effects, there are concerns about the hemolytic activity of this compound. Research indicates that at higher concentrations, it may exhibit cytotoxic effects on red blood cells, necessitating careful dosage considerations in therapeutic applications .
Case Studies and Research Findings
Several key studies have contributed to our understanding of this compound's biological activity:
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H134N30O24S/c1-43(2)31-60(113-74(130)44(3)107-88(144)72(47(6)123)120-86(142)66(37-69(94)127)114-76(132)54(91)41-121)81(137)111-57(19-13-28-101-89(96)97)77(133)110-58(20-14-29-102-90(98)99)78(134)115-62(33-49-21-23-52(124)24-22-49)83(139)118-65(36-68(93)126)85(141)112-59(25-26-67(92)125)79(135)117-63(34-50-38-103-55-18-12-11-17-53(50)55)80(136)106-45(4)75(131)119-71(46(5)122)87(143)104-40-70(128)108-64(35-51-39-100-42-105-51)84(140)116-61(32-48-15-9-8-10-16-48)82(138)109-56(73(95)129)27-30-145-7/h8-12,15-18,21-24,38-39,42-47,54,56-66,71-72,103,121-124H,13-14,19-20,25-37,40-41,91H2,1-7H3,(H2,92,125)(H2,93,126)(H2,94,127)(H2,95,129)(H,100,105)(H,104,143)(H,106,136)(H,107,144)(H,108,128)(H,109,138)(H,110,133)(H,111,137)(H,112,141)(H,113,130)(H,114,132)(H,115,134)(H,116,140)(H,117,135)(H,118,139)(H,119,131)(H,120,142)(H4,96,97,101)(H4,98,99,102)/t44-,45-,46+,47+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDJTGMTSFEWAF-XCOGVABJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H134N30O24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220853 | |
| Record name | Ranatensin R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2052.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70572-93-9 | |
| Record name | Ranatensin R | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070572939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranatensin R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















